2,5-Dichloro-3-nitropyridine
Overview
Description
2,5-Dichloro-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-nitropyridine typically involves the nitration of 2,5-dichloropyridine. One common method is the reaction of 2,5-dichloropyridine with nitric acid in the presence of sulfuric acid, which yields this compound with high purity . Another method involves the reaction of 2,5-dichloropyridine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents such as sodium hydride or organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride, organometallic compounds, and various nucleophiles.
Reduction Reactions: Hydrogen gas, palladium catalysts, and other reducing agents.
Coupling Reactions: Palladium catalysts, boron reagents, and suitable bases.
Major Products:
Substitution Reactions: Products with substituted functional groups replacing the chlorine atoms.
Reduction Reactions: 2,5-Dichloro-3-aminopyridine.
Coupling Reactions: Various biaryl compounds.
Scientific Research Applications
2,5-Dichloro-3-nitropyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-nitropyridine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of bioactive compounds . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but with chlorine atoms at different positions.
2,3-Dichloro-5-nitropyridine: Another isomer with different chlorine and nitro group positions.
2,4-Dichloro-5-nitropyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2,5-Dichloro-3-nitropyridine is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct reactivity and properties. This arrangement allows for selective substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dichloro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGJYJQJWMOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429047 | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21427-62-3 | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21427-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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